GPBAR1 Receptor Agonism: Nanomolar Potency Achieved Only with 3-Bromo-5-CF₃ Substitution
An elaborated derivative of the target compound—3-Bromo-N-[4-(4-fluoro-2-methoxy-phenyl)-6-methyl-pyridin-3-yl]-N-methyl-5-trifluoromethyl-benzamide—displayed an EC₅₀ of 18 nM for agonism at the human GPBAR1 (TGR5) receptor [1]. This demonstrates that the 3-bromo-5-CF₃ benzamide motif can be elaborated into a high-potency GPBAR1 modulator. In the absence of direct comparator data for the simple scaffold, this result supports a class-level inference that the 3-bromo-5-trifluoromethyl substitution pattern is compatible with, and may contribute to, high-affinity target engagement.
| Evidence Dimension | GPBAR1 receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 18 nM (for elaborated derivative) |
| Comparator Or Baseline | No direct comparator for simple scaffold |
| Quantified Difference | N/A (class-level inference) |
| Conditions | CHO-dhfr(-) cells expressing human GPBAR1 receptors |
Why This Matters
Demonstrates the scaffold's potential to yield high-potency GPBAR1 agonists, a target implicated in metabolic diseases, guiding medicinal chemistry efforts.
- [1] BindingDB BDBM411307. EC50 = 18 nM for 3-Bromo-N-[4-(4-fluoro-2-methoxy-phenyl)-6-methyl-pyridin-3-yl]-N-methyl-5-trifluoromethyl-benzamide at human GPBAR1. View Source
